A Comprehensive Guide to the Crystal Structure Analysis of 3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic Acid: From Synthesis to Supramolecular Insights
A Comprehensive Guide to the Crystal Structure Analysis of 3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic Acid: From Synthesis to Supramolecular Insights
Abstract
This technical guide provides a detailed walkthrough of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid. While a specific crystal structure for this exact compound is not publicly available at the time of writing, this document serves as a comprehensive protocol and interpretive framework for its determination and analysis. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into experimental design, data acquisition, structure solution and refinement, and the critical analysis of intermolecular interactions that govern the solid-state properties of such molecules. The principles and techniques described herein are broadly applicable to the crystallographic study of small organic molecules.
Introduction: The Significance of Solid-State Structure
3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid is a molecule of interest due to its combination of functional groups: a carboxylic acid, a urea linkage, and a substituted phenyl ring. These features provide a rich landscape for hydrogen bonding and other non-covalent interactions, which are fundamental to understanding the compound's physical and chemical properties.[1][2] In the context of drug development, the specific crystalline form (polymorph) of an active pharmaceutical ingredient (API) can profoundly impact its solubility, dissolution rate, stability, and bioavailability. Therefore, a thorough understanding of its three-dimensional structure at the atomic level is not merely an academic exercise but a critical component of rational drug design and formulation.[3]
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid.[4][5][6] This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how multiple molecules pack together in the crystal lattice.[4][5] This guide will detail the journey from obtaining suitable single crystals to the final analysis and validation of the crystal structure.
Experimental and Analytical Workflow: A Holistic Approach
The determination of a crystal structure is a multi-step process that requires careful planning and execution. The workflow presented below outlines the critical stages, each of which will be discussed in detail in the subsequent sections.
Caption: Figure 1: Overall Workflow for Crystal Structure Analysis.
Detailed Methodologies: From Powder to Publication-Ready Structure
Synthesis and Crystallization: The Foundation of a Good Structure
Expertise & Experience: The quality of the final crystal structure is intrinsically linked to the quality of the single crystal used for data collection. The first and often most challenging step is to grow well-ordered, single crystals of sufficient size and quality. The target molecule, with its multiple hydrogen bond donors (N-H, O-H) and acceptors (C=O), is expected to be a crystalline solid.
Protocol for Crystallization Screening:
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Purification: Ensure the compound is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
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Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound is sparingly soluble.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
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Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a "good" solvent. Place this solution as a drop on a coverslip (hanging drop) or in a small well (sitting drop) within a sealed container that contains a larger volume of a "poor" solvent (an anti-solvent in which the compound is insoluble but which is miscible with the good solvent). The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
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Data Collection: Capturing the Diffraction Pattern
Trustworthiness: Modern single-crystal X-ray diffractometers are highly automated instruments.[4] However, a skilled crystallographer is essential for selecting a suitable crystal and optimizing the data collection strategy.
Protocol for Single-Crystal X-ray Diffraction Data Collection:
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Crystal Mounting: A single crystal, typically 0.1-0.3 mm in each dimension, is selected under a microscope and mounted on a goniometer head.[4]
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Diffractometer Setup: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and can improve the quality of the diffraction data.
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Unit Cell Determination: A short series of diffraction images are collected to locate the diffraction spots. The positions of these spots are used to determine the dimensions and symmetry of the unit cell.[7]
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Data Collection Strategy: Based on the unit cell and crystal symmetry, the instrument's software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.[4]
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Data Integration and Reduction: The raw diffraction images are processed to measure the intensity of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This results in a file containing a list of Miller indices (h,k,l) and their corresponding intensities and standard uncertainties.
Structure Solution and Refinement: From Data to a 3D Model
Authoritative Grounding: The process of converting the diffraction data into an atomic model is computationally intensive and relies on well-established algorithms.
Protocol for Structure Solution and Refinement:
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Structure Solution: The "phase problem" is solved using direct methods or Patterson methods, which are statistical approaches that use the measured intensities to estimate the phases of the structure factors. This initial solution provides a rough map of the electron density in the unit cell, from which the positions of most non-hydrogen atoms can be determined.
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Structure Refinement: The initial atomic model is refined using a non-linear least-squares method.[8] In this iterative process, the atomic coordinates, and their displacement parameters (which model thermal vibrations) are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed data.[9]
-
Hydrogen Atom Placement: Hydrogen atoms are often difficult to locate directly from the electron density map due to their low scattering power.[10] They are typically placed in geometrically calculated positions and refined using a "riding" model.
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Validation: The quality of the final refined structure is assessed using a variety of metrics, such as the R-factor (a measure of the agreement between observed and calculated structure factors), the goodness-of-fit (GoF), and the residual electron density map (which should be largely featureless).
Structural Analysis and Interpretation: Unveiling Molecular and Supramolecular Features
Once a high-quality, validated crystal structure is obtained, the real scientific inquiry begins. The analysis focuses on both the individual molecule and how it interacts with its neighbors.
Crystallographic Data Summary
The primary results of a crystal structure determination are summarized in a crystallographic data table. A hypothetical table for the title compound is presented below.
| Parameter | Hypothetical Value |
| Chemical Formula | C12H16N2O3 |
| Formula Weight | 236.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| β (°) | 98.5 |
| Volume (ų) | 1200 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.31 |
| Temperature (K) | 100 |
| R-factor (%) | < 5 |
| Goodness-of-Fit (GoF) | ~1.0 |
Molecular Conformation
The analysis of the molecular structure would involve examining:
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Bond Lengths and Angles: Comparing these to standard values to identify any unusual geometric features.
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Torsion Angles: Describing the conformation of the ethylamino and propanoic acid side chains.
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Planarity: Assessing the planarity of the phenyl ring and the urea moiety.
Supramolecular Assembly and Hydrogen Bonding
The key to understanding the solid-state properties of 3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid lies in its intermolecular interactions.[1][2] The molecule possesses multiple hydrogen bond donors (the carboxylic acid -OH and the two urea N-H groups) and acceptors (the carboxylic and urea carbonyl oxygens). This allows for the formation of a robust and intricate hydrogen-bonded network.[3]
Expected Hydrogen Bonding Motifs:
-
Carboxylic Acid Dimer: Carboxylic acids frequently form centrosymmetric dimers through strong O-H···O hydrogen bonds.[11]
-
Urea Tapes or Chains: The N-H donors and C=O acceptor of the urea group can link molecules into one-dimensional tapes or chains.
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Interlinking of Motifs: The carboxylic acid dimers could be linked together by the urea groups, and vice-versa, to form a two- or three-dimensional network.
Caption: Figure 2: Potential Hydrogen Bonding Motifs.
A detailed analysis of these interactions is crucial for rationalizing the compound's melting point, stability, and solubility.[12]
Conclusion
This guide has outlined a comprehensive, field-proven workflow for the crystal structure analysis of 3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid. By following these rigorous experimental and analytical protocols, researchers can obtain a high-quality crystal structure. The subsequent detailed analysis of the molecular conformation and, most importantly, the supramolecular assembly driven by hydrogen bonding, will provide invaluable insights into the solid-state properties of this compound. This knowledge is fundamental for its application in materials science and is an indispensable component of modern drug development.
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How to Analyse Hydrogen Bonding. CCDC. [Link]
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New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science. [Link]
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On the Nature of Hydrogen–Hydrogen Bonding | Intermolecular Interactions in Crystals. Royal Society of Chemistry. [Link]
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Rietveld refinement. Wikipedia. [Link]
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Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Stanford University. [Link]
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